molecular formula C39H74O6 B3025948 Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester CAS No. 145135-21-3

Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester

Cat. No. B3025948
CAS RN: 145135-21-3
M. Wt: 639.0 g/mol
InChI Key: NPABNYXGARSAMN-UHFFFAOYSA-N
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Description

Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester, also known as 1-Octanoyl-2-Decanoyl-3-Stearoyl-rac-glycerol or 2-(Decanoyloxy)-3-(octanoyloxy)propyl stearate, is a chemical compound with the molecular formula C39H74O6 . It has a complex structure with a large number of atoms, which makes conformer generation difficult .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular weight of 807.3 g/mol . The InChI representation of the molecule is InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-24-25-27-30-32-35-38-41-44-50 (53)56-47-48 (57-51 (54)45-42-39-36-33-28-21-18-15-12-9-6-3)46-55-49 (52)43-40-37-34-31-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 . The Canonical SMILES representation is CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC .


Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a molecular weight of 807.3 g/mol and an XLogP3-AA value of 21.9 . It has no hydrogen bond donors, six hydrogen bond acceptors, and 50 rotatable bonds . The exact mass and monoisotopic mass are both 806.73634084 g/mol . The topological polar surface area is 78.9 Ų, and it has 57 heavy atoms . The complexity of the compound is computed to be 844 .

Scientific Research Applications

Plant Metabolism Studies

Octadecanoid Biosynthesis

Octadecanoids, derived from alpha-linolenic acid, play a significant role in various plant physiological processes. The study of 12-oxo-phytodienoate 10,11-reductase has revealed insights into the octadecanoid biosynthesis pathway, highlighting the biochemical conversions involved in producing jasmonic acid from 12-oxo-phytodienoic acid (Schaller & Weiler, 1997).

Biolubricant Basestocks

Research on the production of biolubricant basestocks emphasizes the utility of oleic acid-based triester derivatives, which are structurally related to octadecanoic acid derivatives. The study of various synthetic esters, including butyl 9-(decanoyloxy)-10-(behenoxy)octadecanoate, demonstrated their potential in improving low-temperature performance and oxidation stability (Salih, Salimon, & Yousif, 2012).

Synthesis and Characterization of Derivatives

The synthesis of substituted 1,3-dioxolanes from oxo fatty acid esters illustrates the chemical versatility of octadecanoic acid derivatives. This research contributed to the understanding of the reaction mechanisms and structural characterization of various reaction products (Ahmad, Ahmad, & Osman, 1984).

properties

IUPAC Name

(2-decanoyloxy-3-octanoyloxypropyl) octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74O6/c1-4-7-10-13-15-16-17-18-19-20-21-22-24-26-29-32-38(41)44-35-36(34-43-37(40)31-28-25-12-9-6-3)45-39(42)33-30-27-23-14-11-8-5-2/h36H,4-35H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPABNYXGARSAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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